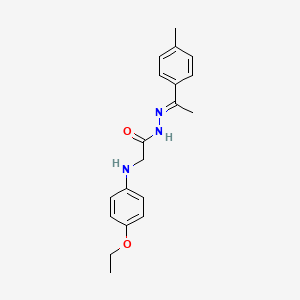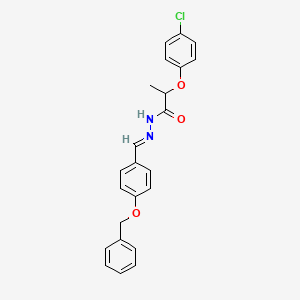
2-(1-Ethyl-6-methylquinolin-2-ylidene)propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Ethyl-6-methyl-2(1H)-quinolinylidene)malononitrile is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with an ethyl group at the 1-position and a methyl group at the 6-position The malononitrile moiety is attached to the quinoline ring through a double bond, making it a conjugated system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-6-methyl-2(1H)-quinolinylidene)malononitrile typically involves the condensation of 1-ethyl-6-methylquinoline-2-carbaldehyde with malononitrile. The reaction is usually carried out in the presence of a base, such as piperidine or pyridine, which acts as a catalyst. The reaction conditions often involve refluxing the reactants in a suitable solvent, such as ethanol or methanol, for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 2-(1-ethyl-6-methyl-2(1H)-quinolinylidene)malononitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.
化学反应分析
Types of Reactions
2-(1-Ethyl-6-methyl-2(1H)-quinolinylidene)malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents can be used under appropriate conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
科学研究应用
2-(1-Ethyl-6-methyl-2(1H)-quinolinylidene)malononitrile has several scientific research applications:
Organic Electronics: The compound’s conjugated system makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Photochemistry: It can be used as a photosensitizer in photochemical reactions due to its ability to absorb light and transfer energy.
Medicinal Chemistry: The compound has potential as a pharmacophore in the development of new drugs, particularly for targeting specific biological pathways.
作用机制
The mechanism of action of 2-(1-ethyl-6-methyl-2(1H)-quinolinylidene)malononitrile involves its interaction with molecular targets through its conjugated system. The compound can participate in electron transfer processes, making it effective in photochemical and electronic applications. In medicinal chemistry, its mechanism of action may involve binding to specific receptors or enzymes, thereby modulating their activity.
相似化合物的比较
Similar Compounds
2-(1-Ethyl-2(1H)-quinolinylidene)malononitrile: Lacks the methyl group at the 6-position.
2-(1-Methyl-6-methyl-2(1H)-quinolinylidene)malononitrile: Has a methyl group instead of an ethyl group at the 1-position.
2-(1-Ethyl-6-methyl-2(1H)-quinolinylidene)acetophenone: Contains an acetophenone moiety instead of malononitrile.
Uniqueness
2-(1-Ethyl-6-methyl-2(1H)-quinolinylidene)malononitrile is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. The presence of both ethyl and methyl groups on the quinoline ring, along with the malononitrile moiety, provides a distinct set of chemical and physical properties that can be exploited in various applications.
属性
分子式 |
C15H13N3 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC 名称 |
2-(1-ethyl-6-methylquinolin-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C15H13N3/c1-3-18-14-6-4-11(2)8-12(14)5-7-15(18)13(9-16)10-17/h4-8H,3H2,1-2H3 |
InChI 键 |
XINHKNWFVWHDRL-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=C(C=CC1=C(C#N)C#N)C=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-chlorophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11979329.png)
![4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11979343.png)
![[3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 3-(tritylamino)propanoate](/img/structure/B11979347.png)

![5-cyclohexyl-4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B11979355.png)
![1-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)-2-naphthol](/img/structure/B11979360.png)
![(5Z)-2-(2,6-Dimethyl-4-morpholinyl)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B11979371.png)



![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11979382.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11979390.png)
![5-(3,4-Dimethoxyphenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11979396.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-1-(1-naphthyl)ethylidene]acetohydrazide](/img/structure/B11979397.png)
